molecular formula C30H39NO2 B609757 OP-3633 CAS No. 2102494-14-2

OP-3633

Cat. No. B609757
CAS RN: 2102494-14-2
M. Wt: 445.647
InChI Key: LJUSMSPTDKGAFT-LMNHVJTASA-N
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Description

OP-3633 is a potent and selective steroidal glucocorticoid receptor (GR) antagonist. Its inhibitory activity against GR transcriptional function is remarkable, with an IC50 value of 29 nM . Additionally, OP-3633 exhibits minimal progesterone receptor (PR) agonism and androgen receptor (AR) antagonism .


Molecular Structure Analysis

The molecular formula of OP-3633 is C~30~H~39~NO~2~ , and its molecular weight is 445.64 g/mol . The compound’s chemical structure consists of a steroidal backbone, which likely contributes to its glucocorticoid receptor antagonistic properties .

Scientific Research Applications

  • Opal Web Services for Biomedical Applications :

    • This study discusses Opal, a toolkit for wrapping scientific applications as web services, which supports SOAP-based Web service access to numerous applications (Ren et al., 2010).
  • Electrochemical Behavior of Thin Film Analogs :

    • This research is supported by the United States Air Force Office of Scientific Research and discusses the electrochemical behavior of thin film analogs, which might be relevant in materials science research (Ramgopal et al., 2001).
  • Remote Sensing of the Tropical Rain Forest :

    • This paper presents data from the OP3 project, using pulsed Doppler lidar for monitoring atmospheric conditions in a tropical rain forest, which is relevant for environmental and atmospheric studies (Pearson et al., 2010).
  • Hacking CD/DVD/Blu-ray for Biosensing :

    • The study details the use of optical pickup units (OPU) from CD/DVD/Blu-ray drives in various scientific applications, including biosensing and microscale imaging (Hwu & Boisen, 2018).
  • Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist (OP-3633) :

    • This paper details the discovery of a novel mifepristone derivative, OP-3633, which is a glucocorticoid receptor antagonist with potential implications in therapy resistance (Du et al., 2019).
  • Citizen Science as Seen by Scientists :

    • This research explores the methodological, epistemological, and ethical dimensions of citizen science projects, which could be relevant to public engagement in scientific research (Riesch & Potter, 2014).
  • Recombinant Osteoprotegerin in a Murine Model of Multiple Myeloma :

    • This study investigates the use of osteoprotegerin (OPG) in reducing tumor burden and increasing survival in a mouse model of multiple myeloma (Vanderkerken et al., 2003).

Mechanism of Action

OP-3633’s primary mode of action lies in its potent antagonism of the glucocorticoid receptor (GR). By binding to GR, it interferes with the receptor’s transcriptional activity, modulating downstream gene expression. Its selectivity against PR and AR ensures minimal cross-reactivity with other steroid receptors .

Future Directions

: Du X, et al. Discovery of a Potent Steroidal Glucocorticoid Receptor Antagonist with Enhanced Selectivity against the Progesterone and Androgen Receptors (OP-3633). J Med Chem. 2019 Jul 25;62(14):6751-6764. Read more

properties

CAS RN

2102494-14-2

Product Name

OP-3633

Molecular Formula

C30H39NO2

Molecular Weight

445.647

IUPAC Name

(8S,9R,10R,11S,13S,14S,17S)-11-(4-(Dimethylamino)-phenyl)-17-hydroxy-10,13-dimethyl-17-(prop-1-yn-1-yl)-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3Hcyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H39NO2/c1-6-15-30(33)17-14-26-24-12-9-21-18-23(32)13-16-28(21,2)27(24)25(19-29(26,30)3)20-7-10-22(11-8-20)31(4)5/h7-8,10-11,18,24-27,33H,9,12-14,16-17,19H2,1-5H3/t24-,25+,26-,27+,28-,29-,30-/m0/s1

InChI Key

LJUSMSPTDKGAFT-LMNHVJTASA-N

SMILES

O=C1CC[C@]2(C)[C@@]3([H])[C@@H](C4=CC=C(N(C)C)C=C4)C[C@]5(C)[C@@](C#CC)(O)CC[C@@]5([H])[C@]3([H])CCC2=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

OP-3633;  OP 3633;  OP3633; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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